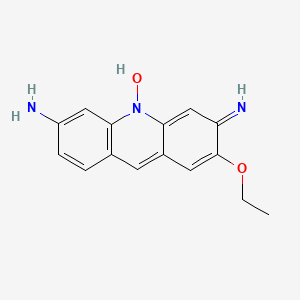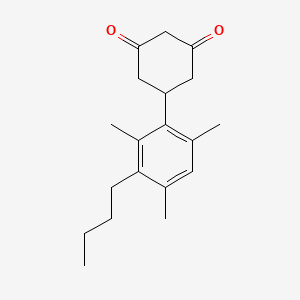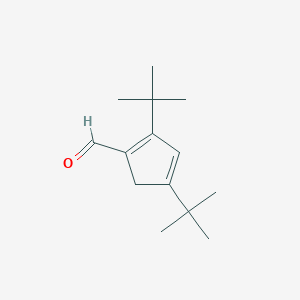![molecular formula C18H23NO B14405721 (2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol CAS No. 88241-75-2](/img/structure/B14405721.png)
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol is an organic compound that belongs to the class of secondary amines. It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a hydroxyl group on the butan-1-ol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol typically involves the reaction of diphenylmethylamine with an appropriate alkylating agent. One common method is the reductive amination of 3-methylbutanal with diphenylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The diphenylmethyl group enhances its binding affinity, while the hydroxyl group may participate in hydrogen bonding, stabilizing the interaction. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S)-2-[(Phenylmethyl)amino]-3-methylbutan-1-ol: Similar structure but with a phenylmethyl group instead of diphenylmethyl.
(2S)-2-[(Diphenylmethyl)amino]-3-ethylbutan-1-ol: Similar structure but with an ethyl group instead of a methyl group on the butan-1-ol chain.
Uniqueness
(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol is unique due to the presence of the diphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
88241-75-2 |
|---|---|
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
(2S)-2-(benzhydrylamino)-3-methylbutan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-14(2)17(13-20)19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3/t17-/m1/s1 |
InChIキー |
YXRTWPLGWYGDTK-QGZVFWFLSA-N |
異性体SMILES |
CC(C)[C@@H](CO)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC(C)C(CO)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





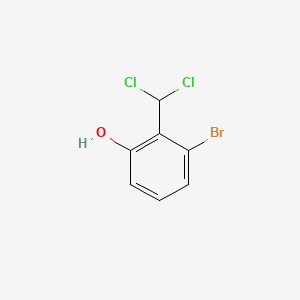
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
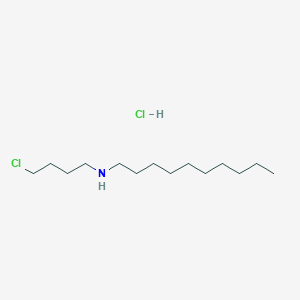
methylsilane](/img/structure/B14405684.png)



